molecular formula C27H22ClN3O4S B12003892 N-(4-((2-(4-(Benzyloxy)benzylidene)hydrazino)carbonyl)PH)4-CL-benzenesulfonamide CAS No. 765291-69-8

N-(4-((2-(4-(Benzyloxy)benzylidene)hydrazino)carbonyl)PH)4-CL-benzenesulfonamide

Cat. No.: B12003892
CAS No.: 765291-69-8
M. Wt: 520.0 g/mol
InChI Key: MLCGBLIYZOMPKD-RDRPBHBLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((2-(4-(Benzyloxy)benzylidene)hydrazino)carbonyl)PH)4-CL-benzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzyloxy group, a benzylidene moiety, a hydrazino group, and a benzenesulfonamide group, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((2-(4-(Benzyloxy)benzylidene)hydrazino)carbonyl)PH)4-CL-benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzyloxybenzaldehyde derivative. This is followed by the condensation reaction with hydrazine to form the hydrazone intermediate. The final step involves the reaction of the hydrazone with 4-chlorobenzenesulfonyl chloride under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-((2-(4-(Benzyloxy)benzylidene)hydrazino)carbonyl)PH)4-CL-benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzyloxy derivatives.

Scientific Research Applications

N-(4-((2-(4-(Benzyloxy)benzylidene)hydrazino)carbonyl)PH)4-CL-benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-((2-(4-(Benzyloxy)benzylidene)hydrazino)carbonyl)PH)4-CL-benzenesulfonamide involves its interaction with specific molecular targets. The benzyloxy and benzylidene groups may facilitate binding to enzyme active sites, while the hydrazino and benzenesulfonamide groups contribute to the compound’s overall reactivity and stability. This compound may inhibit enzyme activity by forming stable complexes with the enzyme, thereby blocking its function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-((2-(4-(Benzyloxy)benzylidene)hydrazino)carbonyl)PH)-4-ME-benzenesulfonamide
  • N-(4-((2-(4-(Benzyloxy)benzylidene)hydrazino)carbonyl)PH)-4-CL-benzenesulfonamide

Uniqueness

N-(4-((2-(4-(Benzyloxy)benzylidene)hydrazino)carbonyl)PH)4-CL-benzenesulfonamide is unique due to the presence of the 4-chlorobenzenesulfonamide group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

765291-69-8

Molecular Formula

C27H22ClN3O4S

Molecular Weight

520.0 g/mol

IUPAC Name

4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C27H22ClN3O4S/c28-23-10-16-26(17-11-23)36(33,34)31-24-12-8-22(9-13-24)27(32)30-29-18-20-6-14-25(15-7-20)35-19-21-4-2-1-3-5-21/h1-18,31H,19H2,(H,30,32)/b29-18+

InChI Key

MLCGBLIYZOMPKD-RDRPBHBLSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.